molecular formula C9H8BrFO B1649838 3-(3-Bromo-5-fluorophenyl)propanal CAS No. 1057671-03-0

3-(3-Bromo-5-fluorophenyl)propanal

Cat. No.: B1649838
CAS No.: 1057671-03-0
M. Wt: 231.06
InChI Key: PMBPUMYFFOPDFB-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorophenyl)propanal is an aromatic aldehyde characterized by a propanal (CH₂CH₂CHO) chain attached to a 3-bromo-5-fluorophenyl ring.

Properties

CAS No.

1057671-03-0

Molecular Formula

C9H8BrFO

Molecular Weight

231.06

IUPAC Name

3-(3-bromo-5-fluorophenyl)propanal

InChI

InChI=1S/C9H8BrFO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2

InChI Key

PMBPUMYFFOPDFB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)Br)CCC=O

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-Bromo-5-fluorophenyl)propanal with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Applications/Notes
This compound C₉H₈BrFO ~231.0 Aldehyde 3-Bromo-5-fluorophenyl Reactive intermediate; potential precursor for amines or carboxylic acids
3-(3-Bromo-5-fluorophenyl)propanoic acid C₉H₈BrFO₂ 246.9 Carboxylic acid 3-Bromo-5-fluorophenyl Used in ester/amide synthesis
3-(3-Bromo-5-fluorophenyl)propan-1-amine C₉H₁₁BrFN 232.09 Primary amine 3-Bromo-5-fluorophenyl Pharmaceutical intermediate (discontinued)
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₃BrFN 246.12 Branched amine 3-Bromo-5-fluorophenyl, methyl Potential CNS activity
3-(Methylthio)propanal C₄H₈OS 104.17 Aldehyde, thioether Methylthio Flavor compound; Maillard reaction product
Propanal C₃H₆O 58.08 Aldehyde None Industrial solvent; atmospheric studies

Research Findings and Analytical Insights

  • Analytical Techniques : Gas chromatography (GC) and time-of-flight chemical ionization mass spectrometry (ToF-CIMS) differentiate aldehydes like propanal from ketones (e.g., acetone) based on atmospheric behavior .
  • Food Chemistry : 3-(Methylthio)propanal, a sulfur-containing analog, forms via methionine Strecker degradation during roasting, highlighting the role of propanal derivatives in flavor development .

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